molecular formula C12H18ClNO2 B1334207 1-Benzylpiperidin-3-one hydrochloride CAS No. 50606-58-1

1-Benzylpiperidin-3-one hydrochloride

Cat. No. B1334207
Key on ui cas rn: 50606-58-1
M. Wt: 243.73 g/mol
InChI Key: XDAGZUGDGORLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645980B1

Procedure details

Trimethylsulfonium iodide (2.13 g, 10.4 mmol) in DMSO (15 mL) was added to NaH (0.4907 g, 20.4 mmol) in DMSO (70 mL). 1-benzyl-3-piperidone hydrochloride hydrate (109) (0.996 g, 4.41 mmol) was taken up in DMSO (15 mL) and was added to the reaction mixture at room temperature. When the reaction was judged complete by TLC (0.5 h), the reaction was poured over ice and the product was extracted with CH2Cl2. The organics were washed with H2O, dried over sodium sulfate, filtered and concentrated in vacuo. Purification with alumina gel chromatography (900:100:3 CH2Cl2:Hexanes:2 N NH3 in EtOH) provided pure 5-benzyl-1-oxa-5-azaspiro[2,5]octane (110). 13C NMR (CDCl3): 137.54, 128.69, 127.83, 126.67, 62.55, 59.28, 53.32, 52.96, 52.48, 30.90, 23.51 ppm.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
0.4907 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.996 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)C.[H-].[Na+].O.Cl.[CH2:10]([N:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CS(C)=O>[CH2:10]([N:17]1[CH2:22][CH2:21][CH2:20][C:19]2([O:23][CH2:2]2)[CH2:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
0.4907 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.996 g
Type
reactant
Smiles
O.Cl.C(C1=CC=CC=C1)N1CC(CCC1)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture at room temperature
CUSTOM
Type
CUSTOM
Details
was judged complete by TLC (0.5 h)
Duration
0.5 h
ADDITION
Type
ADDITION
Details
the reaction was poured over ice
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with alumina gel chromatography (900:100:3 CH2Cl2:Hexanes:2 N NH3 in EtOH)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(CO2)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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